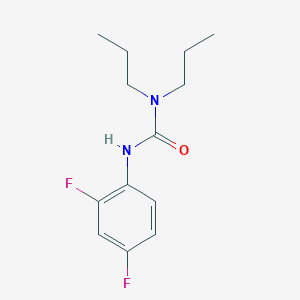

N'-(2,4-difluorophenyl)-N,N-dipropylurea

Description

N'-(2,4-Difluorophenyl)-N,N-dipropylurea (CAS 15545-56-9) is a urea derivative characterized by a central urea core (NHCONH) substituted with two propyl groups on one nitrogen atom and a 2,4-difluorophenyl group on the adjacent nitrogen. Its molecular formula is C₁₃H₂₀F₂N₂O, with a molecular weight of 270.31 g/mol. The SMILES notation (CCCN(CCC)C(=O)NC1=CC=CC=C1F) and InChIKey (LHXPKFQYXZREQC-UHFFFAOYSA-N) confirm its branched alkyl and fluorinated aromatic structure .

Urea derivatives are widely studied for applications in agrochemicals, pharmaceuticals, and materials science.

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-1,1-dipropylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2N2O/c1-3-7-17(8-4-2)13(18)16-12-6-5-10(14)9-11(12)15/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGXDFUGJBNDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N,N-dipropylurea typically involves the reaction of 2,4-difluoroaniline with dipropyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Starting Materials: 2,4-difluoroaniline and dipropyl isocyanate.

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-70°C.

Solvent: Common solvents used include dichloromethane or tetrahydrofuran (THF).

Catalyst: A base catalyst, such as triethylamine, is often used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to maximize yield and minimize costs. This involves the use of large reactors, continuous flow systems, and automated control of reaction parameters. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N,N-dipropylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized aromatic compounds.

Scientific Research Applications

N’-(2,4-difluorophenyl)-N,N-dipropylurea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N,N-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Lipophilicity and Bioavailability

- The dipropyl chains in N'-(2,4-difluorophenyl)-N,N-dipropylurea enhance lipophilicity compared to dimethyl analogs like fenuron or fluometuron. This property may improve membrane permeability but could reduce aqueous solubility, a critical factor in agrochemical design .

- This feature is shared with TMP-153, which exhibits antifungal activity .

Electron Effects and Reactivity

Toxicological Considerations

- Fenuron and isoproturon demonstrate that alkyl chain length and aromatic substitution influence toxicity profiles. Longer chains (e.g., dipropyl) may slow metabolic clearance, increasing persistence in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(2,4-difluorophenyl)-N,N-dipropylurea, and how can yields be improved?

- Methodological Answer : The synthesis of urea derivatives typically involves coupling substituted phenylamines with isocyanates or carbamoyl chlorides. For example, analogous compounds (e.g., sulfonamide-linked urea derivatives) are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions . Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst use) can enhance yields. For instance, using DMF as a solvent at 60–80°C with triethylamine as a base improved yields of similar urea derivatives by 20–30% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate high-purity products.

Q. How can researchers validate the structural integrity of N'-(2,4-difluorophenyl)-N,N-dipropylurea post-synthesis?

- Methodological Answer : Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR can confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm for difluorophenyl groups) and carbonyl signals (δ ~155 ppm) .

- LC-HRMS : High-resolution mass spectrometry ensures molecular weight accuracy (e.g., calculated vs. observed m/z within 2 ppm error) .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides definitive bond-length and stereochemical data (e.g., torsion angles between urea and fluorophenyl groups) .

Advanced Research Questions

Q. How can contradictory biological activity data for urea derivatives like N'-(2,4-difluorophenyl)-N,N-dipropylurea be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:

- Dose-Response Studies : Perform IC/EC assays across multiple concentrations (e.g., 0.1–100 μM) to confirm potency trends .

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude confounding impurities .

- Mechanistic Profiling : Employ techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities to target proteins .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of N'-(2,4-difluorophenyl)-N,N-dipropylurea analogs?

- Methodological Answer : SAR studies require systematic modifications:

- Substituent Variation : Replace dipropyl groups with cycloalkyl or branched alkyl chains to assess steric effects.

- Fluorine Position Scanning : Synthesize 2,5- or 3,4-difluorophenyl analogs to evaluate electronic effects on bioactivity .

- Computational Modeling : Use DFT (density functional theory) to predict electronic properties (e.g., HOMO/LUMO energies) and correlate with experimental IC values .

Q. How can crystallographic data resolve ambiguities in the conformational flexibility of N'-(2,4-difluorophenyl)-N,N-dipropylurea?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Torsion Angles : Between the urea carbonyl and difluorophenyl ring (e.g., ~15–30° for planar vs. twisted conformers) .

- Intermolecular Interactions : Hydrogen-bonding networks (e.g., N–H···O=C) that stabilize specific conformations .

- Solvent Effects : Co-crystallization with solvents (e.g., dichloromethane) may stabilize alternate conformers, as seen in related solvates .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.